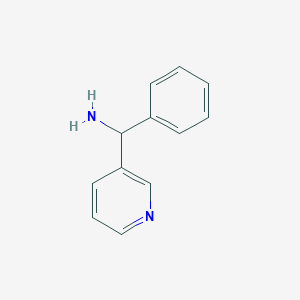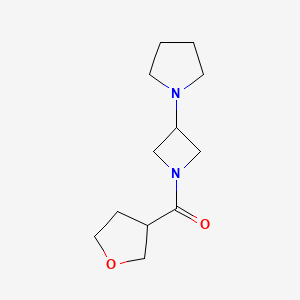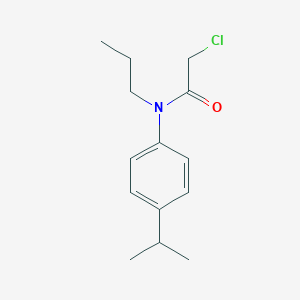![molecular formula C13H26N2O2 B2856657 tert-butyl N-[2-(3-methylpiperidin-2-yl)ethyl]carbamate CAS No. 1936707-73-1](/img/structure/B2856657.png)
tert-butyl N-[2-(3-methylpiperidin-2-yl)ethyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“tert-butyl N-[2-(3-methylpiperidin-2-yl)ethyl]carbamate” is a chemical compound with the CAS Number: 172478-01-2 . It has a molecular weight of 214.31 . It is in liquid form .
Molecular Structure Analysis
The InChI code for the compound is 1S/C11H22N2O2/c1-11(2,3)15-10(14)13(4)9-6-5-7-12-8-9/h9,12H,5-8H2,1-4H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a molecular weight of 214.31 . It is in liquid form and is stored at 2-8C .Aplicaciones Científicas De Investigación
Catalytic Synthesis and Transformation
A study by Ortiz, Guijarro, and Yus (1999) explored the catalytic lithiation of N-(chloromethyl) carbamate, leading to functionalized carbamates through reactions with different electrophiles. This process, catalyzed by 4,4′-di-tert-butylbiphenyl (DTBB), showcases a method to synthesize substituted carbamates, which are crucial intermediates in organic synthesis. The process allows for the creation of 1,2-diols, demonstrating the versatility of carbamates in synthetic chemistry (Ortiz et al., 1999).
Intermediate in Biologically Active Compounds Synthesis
Zhao, Guo, Lan, and Xu (2017) reported on the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate, an important intermediate in synthesizing biologically active compounds like omisertinib (AZD9291). This work highlights the critical role of such carbamates in the pharmaceutical industry, offering a rapid and efficient method for synthesizing complex molecules with significant biological activity (Zhao et al., 2017).
Environmental Impact and Degradation
Research on ethyl tert-butyl ether (ETBE) by Amberg, Rosner, and Dekant (1999) sheds light on the biotransformation and kinetics of excretion of ETBE, a compound structurally related to tert-butyl carbamates, in rats and humans. This study contributes to understanding the environmental and health impacts of fuel oxygenates, highlighting how these compounds and their metabolites are processed by living organisms. Such insights are crucial for assessing potential risks and designing strategies for mitigating environmental contamination (Amberg et al., 1999).
Fuel Oxygenates and Water Solubility
Gonzalez-Olmos and Iglesias (2008) studied the solubility of fuel oxygenates, including methyl tert-butyl ether (MTBE) and ETBE, in aqueous media. Their work provides essential data on how these compounds, related to tert-butyl carbamates, interact with water, which is vital for assessing their fate and transport in the environment. Understanding the solubility of such oxygenates is key to evaluating their potential impact on water quality and developing effective remediation techniques (Gonzalez-Olmos & Iglesias, 2008).
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl N-[2-(3-methylpiperidin-2-yl)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-10-6-5-8-14-11(10)7-9-15-12(16)17-13(2,3)4/h10-11,14H,5-9H2,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICACCNRRVDAXDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCNC1CCNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[2-(3-methylpiperidin-2-yl)ethyl]carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


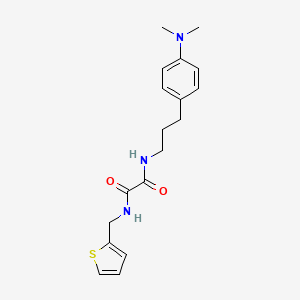
![3-[Methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]pyrazine-2-carbonitrile](/img/structure/B2856576.png)
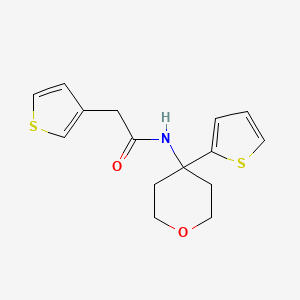
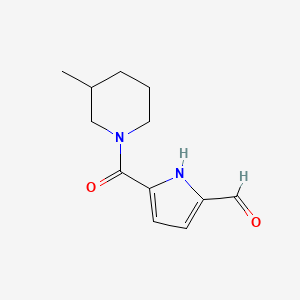
![N-[[1-[2-(4-chloro-3-methylphenoxy)ethyl]benzimidazol-2-yl]methyl]-N-methylacetamide](/img/structure/B2856581.png)
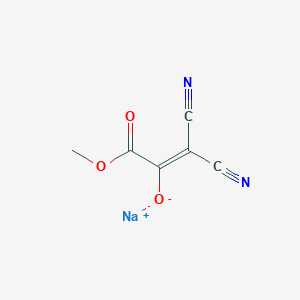
![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2856584.png)

![2-[(4-Allyl-2-methoxyphenoxy)methyl]-1H-benzimidazole](/img/structure/B2856588.png)

